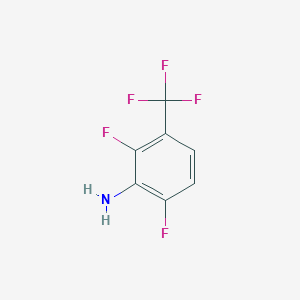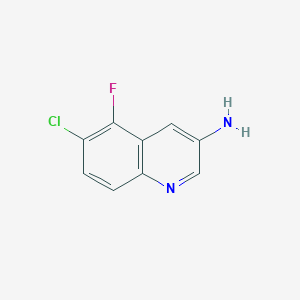
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 4-bromo-2-(trifluoromethyl)aniline.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core structure. This reaction is often catalyzed by a suitable base, such as potassium carbonate, and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Bromination: The bromination of the quinazolinone core is achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the desired position in the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran (THF) as solvent, room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with modified chemical properties.
Aplicaciones Científicas De Investigación
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and other enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of novel materials with desired characteristics.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-chloroquinazoline: This compound shares a similar quinazoline core structure but has a chlorine atom instead of a trifluoromethyl group. It is used in similar research applications and has comparable chemical properties.
7-Bromo-4-chloro-8-fluoro-6-(trifluoromethyl)quinazoline: This compound has additional fluorine and chlorine atoms, which can influence its reactivity and biological activity. It is studied for its potential as an enzyme inhibitor and in drug development.
Uniqueness of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
The presence of both bromine and trifluoromethyl groups in this compound makes it unique compared to similar compounds. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to modulate specific molecular targets and pathways further distinguishes it from other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C9H4BrF3N2O |
|---|---|
Peso molecular |
293.04 g/mol |
Nombre IUPAC |
7-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
Clave InChI |
WDTCZJFLKAMWPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)N=C2C=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
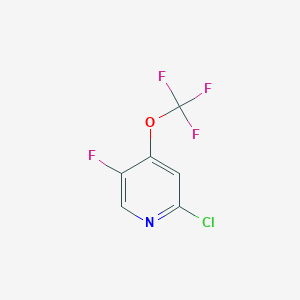
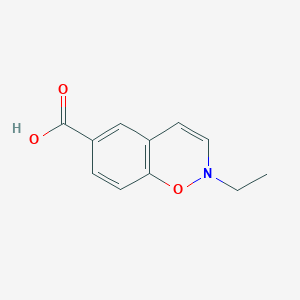
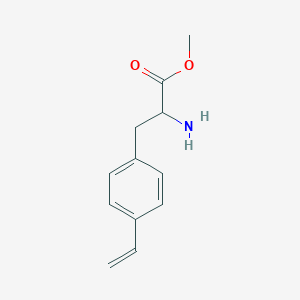
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
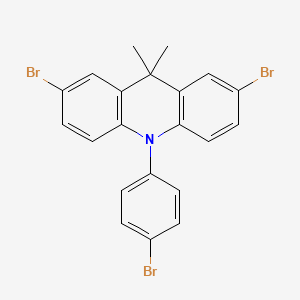
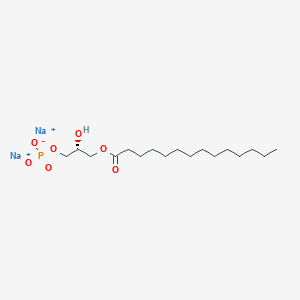
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)

![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
